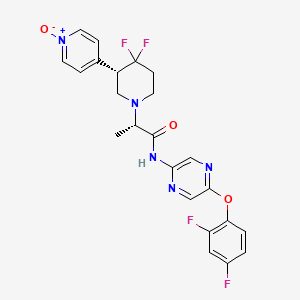

Mrgx2 antagonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21F4N5O3 |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

(2S)-2-[(3S)-4,4-difluoro-3-(1-oxidopyridin-1-ium-4-yl)piperidin-1-yl]-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide |

InChI |

InChI=1S/C23H21F4N5O3/c1-14(31-9-6-23(26,27)17(13-31)15-4-7-32(34)8-5-15)22(33)30-20-11-29-21(12-28-20)35-19-3-2-16(24)10-18(19)25/h2-5,7-8,10-12,14,17H,6,9,13H2,1H3,(H,28,30,33)/t14-,17+/m0/s1 |

InChI Key |

UOCITXUZOXOHLH-WMLDXEAASA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC([C@H](C3)C4=CC=[N+](C=C4)[O-])(F)F |

Canonical SMILES |

CC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC(C(C3)C4=CC=[N+](C=C4)[O-])(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Therapeutic Era: Discovery and Synthesis of MrgX2 Antagonists

A Technical Guide for Researchers and Drug Development Professionals

The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical player in inflammatory and allergic responses, particularly those independent of the classical IgE-mediated pathway. Its activation on mast cells by a diverse array of ligands, including neuropeptides, certain drugs, and host defense peptides, triggers degranulation and the release of pro-inflammatory mediators. This central role in pseudo-allergic reactions and various inflammatory conditions has positioned MrgX2 as a compelling therapeutic target. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of MrgX2 antagonists, offering valuable insights for researchers and drug development professionals in this burgeoning field.

The Discovery of Novel MrgX2 Antagonists: From Bench to Potential Bedside

The quest for potent and selective MrgX2 antagonists has been a dynamic area of research, with significant contributions from both pharmaceutical giants and academic laboratories. Initial efforts focused on high-throughput screening (HTS) of large compound libraries to identify initial hits. These early discoveries have been followed by rigorous lead optimization campaigns to enhance potency, selectivity, and pharmacokinetic properties, culminating in the identification of clinical candidates.

One of the pioneering efforts in this space was led by GlaxoSmithKline (GSK). Their research detailed the progression from an initial HTS hit to the selection of a clinical candidate, surmounting challenges such as off-target effects like mitochondrial dysfunction[1]. This work has been documented in patent literature, providing insights into the chemical scaffolds being pursued[2][3][4].

Academic research has also been instrumental in advancing the field. Computational approaches, including homology modeling and virtual screening, have been successfully employed to design novel small molecule MrgX2 antagonists[5]. These studies have not only identified new chemical entities but also provided valuable insights into the structure-activity relationships (SAR) governing antagonist binding to the MrgX2 receptor. The development of a "Cell Membrane Chromatography-Molecular Docking" approach represents an innovative strategy for optimizing MrgX2 antagonists by correlating predicted binding affinities with experimental data.

Quantitative Data on MrgX2 Antagonists

The following table summarizes the reported potency of various MrgX2 antagonists from publicly available literature. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.

| Compound/Series | Assay Type | Agonist Used | Cell Line | Potency (pIC50 / IC50) | Reference |

| GSK Compound [I] | FLIPR (Calcium Flux) | Not Specified | Not Specified | pIC50 = 8.6 | |

| GSK Compound [I] | Degranulation | Not Specified | LAD2 cells | pIC50 = 9.1 | |

| Novel Small Molecules (GE series) | Multiple assays | Compound 48/80, CST-14, etc. | LAD-2, HTLA | IC50 = 5-21 µM | |

| Compound A | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | IC50 = 32.4 nM | |

| Compound B | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | IC50 = 1.8 nM | |

| Compound B | Degranulation (Histamine Release) | Substance P | ex vivo human skin | IC50 = 0.42 nM | |

| BER-5 | Not Specified | Not Specified | Not Specified | Potent antagonist | |

| EP262 | Not Specified | Not Specified | Not Specified | Orally administered, in clinical trials |

The MrgX2 Signaling Cascade: A Network of Inflammatory Signals

Activation of the MrgX2 receptor initiates a complex intracellular signaling cascade, ultimately leading to mast cell degranulation and the synthesis of inflammatory mediators. Understanding this pathway is crucial for the rational design and evaluation of MrgX2 antagonists. MrgX2 couples to both Gαq/11 and Gαi families of G proteins.

Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key event in degranulation. The Gαi pathway, on the other hand, can modulate cyclic AMP (cAMP) levels and also contributes to downstream signaling.

Furthermore, MrgX2 activation engages other critical signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) cascades, such as ERK, p38, and JNK. These pathways are primarily involved in the late-phase response, leading to the transcription and synthesis of cytokines and chemokines. Additionally, agonist binding can induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Caption: MrgX2 Receptor Signaling Pathway.

Experimental Protocols for MrgX2 Antagonist Characterization

The evaluation of MrgX2 antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following sections provide detailed methodologies for key experiments.

In Vitro Assays

This assay is a primary screening method to assess the ability of a compound to inhibit agonist-induced intracellular calcium release, a hallmark of Gαq-coupled GPCR activation.

Principle: Cells expressing MrgX2 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, intracellular calcium levels rise, leading to an increase in fluorescence. Antagonists will inhibit this fluorescence increase in a dose-dependent manner.

Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human MrgX2 in appropriate media. For some assays, co-expression of a promiscuous G protein like Gα15 may be necessary to amplify the calcium signal.

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C. An inhibitor of organic anion transporters, such as probenecid, is often included to prevent dye leakage.

-

Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known concentration of an MrgX2 agonist (e.g., Substance P, Compound 48/80, Cortistatin-14) to all wells simultaneously.

-

Data Analysis: Measure the fluorescence intensity over time. The peak fluorescence response is used to determine the level of inhibition. Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for a Calcium Mobilization Assay.

This assay measures the recruitment of β-arrestin to the activated MrgX2 receptor, providing a readout for receptor activation that can be independent of G protein signaling.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. MrgX2 is fused to one inactive fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the complementary fragment. Upon agonist-induced interaction of MrgX2 and β-arrestin, the enzyme fragments come into proximity, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., luminescence).

Protocol:

-

Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoveRx) that co-expresses MrgX2 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell Plating: Plate the cells in a white-walled, clear-bottom multi-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the antagonist to the cells, followed by a fixed concentration of an MrgX2 agonist.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagent containing the enzyme substrate according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescent signal using a plate reader. Calculate IC50 values as described for the calcium mobilization assay.

This functional assay directly measures the inhibitory effect of antagonists on mast cell degranulation.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released upon degranulation. Its activity can be measured using a colorimetric or fluorometric substrate.

Protocol:

-

Cell Culture: Use a human mast cell line such as LAD2 or primary human mast cells.

-

Cell Preparation: Wash the mast cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add different concentrations of the MrgX2 antagonist and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Induce degranulation by adding an MrgX2 agonist (e.g., Compound 48/80, Substance P). Include positive controls (e.g., agonist alone) and negative controls (buffer alone). To measure total β-hexosaminidase release, lyse a set of cells with a detergent like Triton X-100.

-

Supernatant Collection: After a 30-minute incubation at 37°C, centrifuge the plate to pellet the cells. Carefully collect the supernatant.

-

Enzyme Assay: Transfer the supernatant to a new plate. Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (for colorimetric assay) or 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (for fluorometric assay). Incubate at 37°C until a color/fluorescence develops.

-

Data Analysis: Stop the reaction and measure the absorbance or fluorescence. Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Determine the IC50 of the antagonist.

In Vivo Models

To assess the therapeutic potential of MrgX2 antagonists, various in vivo models of allergic and inflammatory reactions are employed.

Common Models:

-

Compound 48/80-Induced Systemic Anaphylaxis in Mice: Mice are treated with the antagonist prior to an intraperitoneal injection of Compound 48/80. The antagonist's efficacy is determined by its ability to prevent the subsequent drop in body temperature and other signs of anaphylaxis.

-

Passive Cutaneous Anaphylaxis (PCA) Model: This model assesses localized mast cell degranulation and vascular permeability. The antagonist is administered before intradermal injection of an MrgX2 agonist, followed by intravenous injection of Evans blue dye. The extent of dye extravasation at the injection site is quantified to measure the antagonist's effect.

-

Humanized Mouse Models: To overcome species differences in MrgX2, humanized mouse models have been developed where the mice express the human MRGPRX2 gene. These models are invaluable for evaluating the in vivo efficacy of antagonists against human MrgX2.

Synthesis of MrgX2 Antagonists

The chemical synthesis of small molecule MrgX2 antagonists often involves multi-step synthetic routes. While specific synthetic schemes are proprietary or detailed within individual publications, a general approach can be outlined based on the common chemical scaffolds. Many identified antagonists feature a central core, often a heterocyclic system, with various substituents that are modified to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

A common strategy involves the construction of a central scaffold followed by diversification through the introduction of different functional groups. For example, a core structure might be synthesized in several steps, and then a library of analogs can be generated by reacting this core with a variety of building blocks. Structure-aided drug design, leveraging homology models or future crystal structures of MrgX2, will undoubtedly play an increasingly important role in the rational design of next-generation antagonists.

Caption: Logical Flow of MrgX2 Antagonist Synthesis and Optimization.

Future Directions and Conclusion

The discovery and development of MrgX2 antagonists represent a promising new frontier in the treatment of a wide range of mast cell-mediated diseases, including chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions. The field is rapidly advancing, with several promising candidates progressing through preclinical and even clinical development.

Future research will likely focus on several key areas:

-

Structural Biology: The determination of the high-resolution crystal or cryo-EM structure of MrgX2, both in its apo form and in complex with agonists and antagonists, will be a major breakthrough, enabling more precise structure-based drug design.

-

Biased Antagonism: Investigating the possibility of developing biased antagonists that selectively block G protein signaling while preserving β-arrestin-mediated pathways (or vice versa) could lead to therapeutics with improved efficacy and safety profiles.

-

Expanded Therapeutic Indications: As our understanding of the role of MrgX2 in various pathophysiological processes grows, the therapeutic applications of MrgX2 antagonists may expand to other areas, such as neurogenic inflammation and pain.

References

An In-depth Technical Guide to the Core Mechanism of Action of MrgX2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgX2), predominantly expressed on mast cells and sensory neurons, has emerged as a critical target in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, and pruritus.[1][2][3] Activation of MrgX2 by a diverse array of ligands, including neuropeptides, host defense peptides, and various clinically used drugs, triggers mast cell degranulation and the release of a cascade of inflammatory mediators such as histamine, tryptase, and cytokines.[4][5] This guide provides a detailed examination of the mechanism of action of MrgX2 antagonists, offering insights into their therapeutic potential.

Core Mechanism of Action of MrgX2 Antagonists

MrgX2 antagonists function by competitively or non-competitively binding to the MrgX2 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade inhibits the subsequent intracellular signaling cascades that lead to mast cell degranulation and the release of inflammatory mediators. Some antagonists may also exhibit inverse agonist activity, reducing the basal activity of the receptor. The therapeutic effect of these antagonists lies in their ability to mitigate the inflammatory responses triggered by MrgX2 activation.

MrgX2 Signaling Pathways

The activation of MrgX2 initiates a complex network of intracellular signaling pathways, primarily mediated by heterotrimeric G proteins. Antagonists effectively block these downstream signaling events.

G-Protein Coupled Signaling

MrgX2 couples to both pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq/11 proteins.

-

Gαq/11 Pathway: Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical step for mast cell degranulation.

-

Gαi Pathway: The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gαi protein can also activate downstream effectors, including phosphoinositide 3-kinase (PI3K).

Downstream Signaling Cascades

The initial G-protein signaling triggers several downstream pathways that are crucial for the full spectrum of mast cell responses:

-

PI3K/AKT Pathway: The activation of PI3K leads to the phosphorylation and activation of Akt (Protein Kinase B), which is involved in cell survival and inflammatory responses.

-

MAPK/ERK Pathway: MrgX2 activation also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The ERK pathway, in particular, has been shown to be important for chemokine generation.

-

LysRS-MITF Pathway: A novel signaling pathway involving lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF) has been identified. Upon MrgX2 activation, LysRS translocates to the nucleus and activates MITF, a key transcription factor in mast cells, leading to the expression of various inflammatory genes.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, MrgX2 can also recruit β-arrestins. This can lead to receptor desensitization, internalization, and G-protein-independent signaling. Some agonists are "balanced," activating both G-protein and β-arrestin pathways, while others are "G-protein-biased," preferentially activating G-protein signaling. Antagonists can block both of these pathways.

Quantitative Data on MrgX2 Antagonists

The following tables summarize the potency of various MrgX2 antagonists from in vitro studies.

| Antagonist | Agonist | Assay Type | Cell Line | IC50 | Ki | pA2 | Reference |

| Compound A | Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | 50 nM | 7.59 | ||

| Cortistatin-14 | β-Hexosaminidase Release | LAD2 | 22.8 nM | ||||

| Compound B | Cortistatin-14 | Calcium Mobilization | HEK293-MRGPRX2/Gα15 | 2.9 nM | 9.05 | ||

| Cortistatin-14 | β-Hexosaminidase Release | LAD2 | 1.0 nM | ||||

| Substance P | Tryptase Release | Primary Human Skin Mast Cells | 0.42 nM | ||||

| C9 | ZINC-3573 | Calcium Mobilization | HEK293-MRGPRX2 | 43 nM | |||

| Substance P | β-Hexosaminidase Release | RBL-MRGPRX2 | ~300 nM | ||||

| PAMP-12 | β-Hexosaminidase Release | RBL-MRGPRX2 | ~300 nM | ||||

| Rocuronium | β-Hexosaminidase Release | RBL-MRGPRX2 | ~300 nM | ||||

| C9-6 | ZINC-3573 | Calcium Mobilization | HEK293-MRGPRX2 | 58 nM | |||

| EP262 | Various agonists | Mast Cell Degranulation | LAD2, PSCMCs, Human Skin Mast Cells | High potency | |||

| Fisetin | Compound 48/80 | Calcium Mobilization & Degranulation | LAD2 | Inhibits | |||

| PSB-172656 | Cortistatin-14 | Calcium Mobilization | RBL-hMRGPRX2 | 0.142 nM | |||

| Cortistatin-14 | Calcium Mobilization | RBL-mMrgprB2 | 0.302 nM |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Cell Preparation: HEK293 cells stably expressing MrgX2 and a promiscuous Gα protein (e.g., Gα15) are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1.5 hours at 37°C.

-

Antagonist Pre-incubation: Cells are pre-incubated with the MrgX2 antagonist or vehicle for a specified time (e.g., 5-15 minutes).

-

Agonist Stimulation: An MrgX2 agonist (e.g., Substance P, Compound 48/80) is added to the wells.

-

Signal Detection: Changes in fluorescence intensity are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

-

Cell Seeding: Mast cells (e.g., LAD2, RBL-2H3 expressing MrgX2) are seeded in 96-well plates.

-

Antagonist Pre-incubation: Cells are washed and pre-incubated with the antagonist or vehicle in a buffered solution (e.g., HEPES with BSA) for a defined period.

-

Agonist Stimulation: The MrgX2 agonist is added, and the plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Signal Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm. The percentage of degranulation is calculated relative to the total β-hexosaminidase content of lysed cells.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MrgX2 receptor.

-

Cell Line: A cell line (e.g., CHO-K1) co-expressing MrgX2 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

-

Cell Plating and Stimulation: Cells are plated in a 384-well plate and incubated with the antagonist followed by the agonist for 90 minutes.

-

Signal Generation: Upon agonist-induced β-arrestin recruitment, the enzyme fragments complement, forming an active enzyme that converts a substrate to a chemiluminescent signal.

-

Signal Detection: The chemiluminescent signal is measured using a plate reader.

Visualizations of Core Mechanisms

MrgX2 Signaling Pathways and Antagonist Inhibition

Caption: MrgX2 signaling cascade and points of antagonist inhibition.

Experimental Workflow for MrgX2 Antagonist Characterization

Caption: Workflow for the discovery and validation of MrgX2 antagonists.

Conclusion

MrgX2 represents a promising therapeutic target for a range of mast cell-driven inflammatory and allergic conditions. The development of potent and selective MrgX2 antagonists offers a novel therapeutic strategy to intervene in the pathophysiology of these diseases. A thorough understanding of the intricate signaling pathways and the mechanism of action of these antagonists, as detailed in this guide, is paramount for the successful translation of these molecules into effective clinical therapies. The availability of robust in vitro and in vivo models will continue to facilitate the discovery and development of the next generation of MrgX2-targeting drugs.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 4. The function of lysyl-tRNA synthet ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRGPRX2 Antagonists in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process driven by the interaction of the nervous and immune systems, is a key pathological component of numerous inflammatory and allergic diseases. At the heart of this interaction lies the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.[1][2] Activation of MRGPRX2 by a diverse range of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), triggers mast cell degranulation, the release of inflammatory mediators, and the subsequent cascade of events leading to neurogenic inflammation.[3][4][5] This technical guide provides an in-depth exploration of the role of MRGPRX2 in neurogenic inflammation, the therapeutic potential of its antagonists, and the experimental methodologies used to investigate this critical pathway.

Introduction to MRGPRX2 and Neurogenic Inflammation

MRGPRX2, also known as Mas-related G-protein coupled receptor member X2, is a crucial player in IgE-independent mast cell activation. Its activation leads to the release of a plethora of inflammatory mediators, including histamine (B1213489), tryptase, cytokines, and chemokines, which contribute to the classic signs of inflammation: redness, swelling, heat, and pain. This process is particularly relevant in the skin, where mast cells are in close proximity to sensory nerve endings.

Neurogenic inflammation is characterized by this bidirectional communication between sensory neurons and immune cells, particularly mast cells. Neuropeptides, such as Substance P, released from sensory nerve endings, activate MRGPRX2 on mast cells, leading to the release of inflammatory mediators. These mediators, in turn, can further sensitize sensory neurons, creating a positive feedback loop that perpetuates inflammation and associated symptoms like itch and pain.

The role of MRGPRX2 extends to a variety of pathological conditions, including:

-

Chronic Inflammatory Skin Diseases: Atopic dermatitis, rosacea, chronic urticaria, and psoriasis have all been linked to MRGPRX2 activation.

-

Pain and Itch: MRGPRX2's expression on sensory neurons and its role in mast cell degranulation make it a key contributor to chronic pain and pruritus.

-

Drug Hypersensitivity Reactions: A number of drugs can directly activate MRGPRX2, leading to pseudo-allergic reactions that are independent of IgE antibodies.

Given its central role in these processes, MRGPRX2 has emerged as a highly promising therapeutic target for the development of novel anti-inflammatory and analgesic drugs.

The MRGPRX2 Signaling Pathway in Neurogenic Inflammation

Upon activation by an agonist, MRGPRX2 initiates a cascade of intracellular signaling events that culminate in mast cell degranulation and the synthesis of pro-inflammatory mediators. The receptor couples to both Gαi and Gαq G-proteins.

-

Gαq Pathway: Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, a critical step for degranulation.

-

Gαi Pathway: The Gαi pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Downstream Effectors: The signaling cascade also involves the activation of downstream kinases such as mitogen-activated protein kinases (MAPKs), including ERK1/2, and the PI3K/AKT pathway. β-arrestin recruitment to the activated receptor can also play a role in signaling and receptor internalization.

The culmination of these signaling events is the fusion of intracellular granules with the plasma membrane and the release of pre-formed mediators (degranulation), as well as the de novo synthesis of lipid mediators and cytokines.

MRGPRX2 Antagonists: A Novel Therapeutic Approach

The development of potent and selective MRGPRX2 antagonists represents a promising strategy for the treatment of neurogenic inflammation and associated disorders. These antagonists function by binding to the MRGPRX2 receptor, thereby preventing its activation by endogenous ligands like Substance P. This blockade inhibits mast cell degranulation and the release of inflammatory mediators, effectively disrupting the neuro-immune inflammatory cascade.

Several small molecule MRGPRX2 antagonists are currently under investigation, with some showing promising preclinical and early clinical results.

Quantitative Data on MRGPRX2 Antagonists

The following table summarizes key quantitative data for select MRGPRX2 antagonists from published literature. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |

| Compound B | Degranulation (Histamine Release) | Freshly isolated human skin mast cells | Substance P | 0.42 | |

| EP262 | Not specified | Not specified | Not specified | Not specified | |

| EVO756 | Not specified | Not specified | Not specified | Not specified |

Note: Data for proprietary compounds (EP262, EVO756) is limited in the public domain.

Key Experimental Protocols

A variety of in vitro, ex vivo, and in vivo models are employed to study the function of MRGPRX2 and the efficacy of its antagonists.

In Vitro Assays

a) Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key early event in the signaling cascade.

-

Principle: MRGPRX2-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the binding of calcium to the dye results in a measurable increase in fluorescence.

-

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO-K1) cells are transiently or stably transfected to express human MRGPRX2.

-

Cell Plating: Cells are seeded into 384-well microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Test compounds (antagonists) are added to the wells and incubated for a specific period.

-

Agonist Stimulation: An MRGPRX2 agonist (e.g., Substance P, compound 48/80) is added to the wells.

-

Signal Detection: Fluorescence is measured in real-time using a plate reader. The change in fluorescence intensity reflects the level of intracellular calcium mobilization.

-

b) Mast Cell Degranulation Assay (β-Hexosaminidase or Histamine Release)

This assay quantifies the release of granular contents from mast cells upon stimulation, providing a direct measure of degranulation.

-

Principle: The release of enzymes like β-hexosaminidase or mediators like histamine into the supernatant is measured as an indicator of degranulation.

-

Detailed Methodology:

-

Cell Source: Human mast cell lines (e.g., LAD2), primary human mast cells derived from skin or cord blood, or isolated mouse peritoneal mast cells are used.

-

Cell Stimulation: Cells are pre-incubated with the MRGPRX2 antagonist or vehicle, followed by stimulation with an agonist (e.g., Substance P, compound 48/80) for 30 minutes at 37°C.

-

Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.

-

Quantification:

-

β-Hexosaminidase: The enzymatic activity in the supernatant is measured using a colorimetric substrate.

-

Histamine: Histamine levels in the supernatant are quantified using an automated fluorescence method or an ELISA kit.

-

-

Data Analysis: The percentage of mediator release is calculated relative to the total cellular content.

-

Ex Vivo Model: Human Skin Explant with Microdialysis

This model provides a more physiologically relevant system to study the effects of MRGPRX2 antagonists on mast cell activation in intact human tissue.

-

Principle: Microdialysis probes are inserted into human skin explants to deliver an MRGPRX2 agonist and collect the released histamine from the interstitial fluid.

-

Detailed Methodology:

-

Skin Samples: Abdominal skin tissue is obtained from donors.

-

Microdialysis Probe Insertion: Microdialysis probes are inserted into the dermis of the skin explants.

-

Perfusion: The probes are perfused with a physiological buffer.

-

Antagonist Treatment: The skin is pre-treated with the MRGPRX2 antagonist.

-

Agonist Stimulation: Substance P is delivered through the microdialysis probe to stimulate resident mast cells.

-

Dialysate Collection: The dialysate containing released histamine is collected at specific time intervals.

-

Histamine Measurement: Histamine levels in the dialysate are quantified.

-

In Vivo Model: MRGPRX2 Knock-in Mice

To overcome species differences between human MRGPRX2 and its mouse ortholog (Mrgprb2), humanized mouse models have been developed.

-

Principle: These mice are genetically engineered to express human MRGPRX2, allowing for the in vivo evaluation of human-specific MRGPRX2 antagonists.

-

Experimental Application (Itch Behavior Model):

-

Animal Model: MRGPRX2 knock-in mice are used.

-

Antagonist Administration: The MRGPRX2 antagonist is administered orally or via another relevant route.

-

Agonist Injection: An MRGPRX2 agonist is injected intradermally to induce an itch response.

-

Behavioral Observation: The scratching behavior of the mice is recorded and quantified over a specific time period. A reduction in scratching indicates the efficacy of the antagonist.

-

Future Directions and Conclusion

The field of MRGPRX2 research is rapidly evolving, with ongoing efforts to develop more potent and selective antagonists. Several MRGPRX2 antagonists are currently in clinical trials for chronic inflammatory skin diseases, and the results of these trials will be crucial in validating the therapeutic potential of targeting this receptor.

References

- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 3. DSpace [repository.upenn.edu]

- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Itch Cipher: A Technical Guide to Mrgprx2 Antagonists in Pruritus Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pruritus, or itch, remains a significant clinical challenge, impacting the quality of life for millions. While histamine (B1213489) has long been a primary focus in itch research, the discovery of non-histaminergic pathways has opened new avenues for therapeutic intervention. A key player in this arena is the Mas-related G protein-coupled receptor X2 (Mrgprx2), a receptor predominantly expressed on mast cells that has been implicated in the pathophysiology of various pruritic and inflammatory skin diseases.[1] This technical guide provides an in-depth exploration of Mrgprx2 as a therapeutic target for pruritus, offering a comprehensive overview of its signaling pathways, quantitative data on known antagonists, and detailed experimental protocols for their evaluation.

The Role of Mrgprx2 in Pruritus

Mrgprx2 is a primate-specific receptor that is activated by a wide range of endogenous and exogenous ligands, including neuropeptides like substance P (SP) and cortistatin-14, as well as certain drugs.[1][2] Upon activation, Mrgprx2 triggers mast cell degranulation, leading to the release of a host of pro-inflammatory and pruritic mediators, such as histamine, tryptase, and various cytokines.[3] This IgE-independent activation of mast cells is a critical component of neurogenic inflammation and is increasingly recognized as a key driver of non-histaminergic itch in conditions like atopic dermatitis, chronic spontaneous urticaria, and prurigo nodularis.[4]

Mrgprx2 Signaling Pathway in Mast Cells

The activation of Mrgprx2 initiates a complex intracellular signaling cascade that culminates in mast cell degranulation and the synthesis of inflammatory mediators. The binding of an agonist to Mrgprx2 can lead to the activation of multiple G protein pathways, primarily Gαq and Gαi, as well as β-arrestin-mediated signaling.

Caption: Mrgprx2 signaling cascade in mast cells.

Quantitative Analysis of Mrgprx2 Antagonists

A growing number of small molecule antagonists targeting Mrgprx2 are being developed and characterized. Their potency and efficacy are typically evaluated using in vitro functional assays, such as calcium mobilization and mast cell degranulation assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these antagonists.

| Antagonist | Assay Type | Agonist (Concentration) | Cell Type | IC50 (nM) | Reference |

| Compound A | Calcium Mobilization | Cortistatin 14 | HEK293-Mrgprx2 | 30 | |

| Mast Cell Degranulation | Substance P (1 µM) | LAD2 | 32.4 | ||

| Compound B | Calcium Mobilization | Cortistatin 14 | HEK293-Mrgprx2 | 1.8 | |

| Mast Cell Degranulation | Substance P (1 µM) | LAD2 | 1.8 | ||

| Mast Cell Degranulation | Substance P | Human Skin Mast Cells | 0.42 | ||

| C9 | Mast Cell Degranulation | Substance P, PAMP-12, Rocuronium | RBL-2H3-Mrgprx2 | ~300 | |

| PSB-172656 | Calcium Mobilization | Cortistatin-14 | LN229-Mrgprx2 | 0.142 (Ki) | |

| QWF Peptide | Functional Antagonism | Substance P | Not Specified | 90,000 | |

| EP262 | Mast Cell Degranulation | Cortistatin-14 | Not Specified | Not explicitly stated | |

| GE1111 | Mast Cell Degranulation | Compound 48/80 | Not Specified | Not explicitly stated |

Experimental Protocols for Mrgprx2 Antagonist Evaluation

The characterization of Mrgprx2 antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Assays

4.1.1. Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing Mrgprx2.

-

Cells: HEK293 cells stably expressing human Mrgprx2 are commonly used.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Mrgprx2 agonist (e.g., Substance P, Cortistatin-14)

-

Test antagonist compounds

-

-

Protocol:

-

Seed Mrgprx2-expressing cells in a 96-well black, clear-bottom plate.

-

Load cells with Fluo-4 AM and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.

-

Wash cells with assay buffer to remove excess dye.

-

Add antagonist compounds at various concentrations and incubate for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the Mrgprx2 agonist (typically EC80) to all wells.

-

Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR) to detect changes in intracellular calcium levels.

-

Data are normalized to the response of the agonist alone, and IC50 values are calculated.

-

4.1.2. Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

-

Cells: Human mast cell lines (e.g., LAD2) or primary human skin mast cells.

-

Reagents:

-

Assay buffer (e.g., Tyrode's buffer)

-

Mrgprx2 agonist (e.g., Compound 48/80, Substance P)

-

Test antagonist compounds

-

Substrate solution (p-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

-

Protocol:

-

Plate mast cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the antagonist for 15-30 minutes at 37°C.

-

Stimulate the cells with an Mrgprx2 agonist for 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant containing the released β-hexosaminidase.

-

To determine the total β-hexosaminidase content, lyse a separate set of untreated cells with lysis buffer.

-

In a new plate, incubate the supernatant and cell lysate with the substrate solution for 1-2 hours at 37°C.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of β-hexosaminidase release and determine the IC50 of the antagonist.

-

In Vivo Pruritus Model

Animal models are crucial for evaluating the in vivo efficacy of Mrgprx2 antagonists in reducing itch-related behaviors. Humanized Mrgprx2 knock-in mice are often used as the receptor is not present in rodents.

-

Animals: Human Mrgprx2 knock-in mice.

-

Reagents:

-

Mrgprx2 agonist (e.g., Compound 48/80)

-

Test antagonist compound

-

Vehicle control

-

-

Protocol:

-

Acclimatize the mice to the observation chambers.

-

Administer the test antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the pruritogen challenge.

-

Inject the Mrgprx2 agonist (e.g., 50 µg of Compound 48/80 in 20 µL of saline) intradermally into the rostral back or nape of the neck.

-

Immediately after the injection, record the scratching behavior of the mice for a defined period (e.g., 30-60 minutes).

-

Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Compare the number of scratching bouts in the antagonist-treated group to the vehicle-treated group to determine the efficacy of the antagonist.

-

Experimental and Logical Workflows

The development and validation of an Mrgprx2 antagonist follows a structured workflow, from initial screening to preclinical evaluation.

Caption: Workflow for Mrgprx2 antagonist development.

This logical progression ensures that only the most promising candidates advance to more complex and resource-intensive preclinical and clinical studies.

Caption: Logical pathway from Mrgprx2 activation to itch.

Conclusion and Future Directions

The Mas-related G protein-coupled receptor X2 has emerged as a compelling target for the development of novel anti-pruritic therapies. The growing understanding of its role in non-histaminergic itch, coupled with the identification of potent and selective antagonists, provides a strong rationale for its therapeutic exploration. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to advance the field of Mrgprx2-targeted therapies. Future research will likely focus on the development of antagonists with optimized pharmacokinetic and safety profiles, as well as the exploration of their therapeutic potential in a broader range of inflammatory and pruritic conditions. The continued investigation of Mrgprx2 biology will undoubtedly unlock new strategies for the management of chronic itch and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Localization of the MrgX2 Receptor and Antagonist Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical mediator of immunoglobulin E (IgE)-independent mast cell activation, playing a significant role in pseudo-allergic drug reactions and various inflammatory skin conditions. Understanding the precise cellular and subcellular localization of MrgX2, as well as the binding characteristics of its antagonists, is paramount for the development of targeted therapeutics. This guide provides a comprehensive overview of the current knowledge on MrgX2 localization, summarizes quantitative data on its expression and antagonist binding, and presents detailed experimental protocols for its study. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MrgX2 biology and pharmacology.

Cellular and Subcellular Localization of MrgX2

The MrgX2 receptor exhibits a distinct and functionally relevant distribution pattern at both the tissue and cellular levels.

Tissue and Cell-Type Distribution

MrgX2 is predominantly expressed in a specific subset of hematopoietic cells and is also found in neuronal and epithelial tissues. The highest expression levels are observed in:

-

Cutaneous Mast Cells: These are the primary expressors of MrgX2, particularly the connective tissue mast cell subtype (MCTC)[1][2]. This localization is critical for its role in skin-related hypersensitivity reactions.

-

Sensory Neurons: Expression in dorsal root ganglion neurons implicates MrgX2 in neuro-immune interactions, including the sensation of itch and pain[3].

-

Keratinocytes: The presence of MrgX2 in these epidermal cells suggests a role in skin homeostasis and the response to external stimuli[3][4].

-

Basophils and Eosinophils: MrgX2 expression has also been reported in these granulocytes, although its functional significance in these cell types is still under investigation.

RNA transcripts for MrgX2 have been detected in various other tissues, including the lungs, esophagus, urinary bladder, and adipose tissue, indicating a broader potential role for this receptor than is currently understood.

Subcellular Localization and Trafficking

At the subcellular level, MrgX2 is not confined to the plasma membrane. Its dynamic localization is crucial for its signaling functions:

-

Plasma Membrane: As a G protein-coupled receptor, a significant portion of the MrgX2 pool resides on the cell surface, where it is available for ligand binding.

-

Intracellular Compartments: Notably, MrgX2 is also found in intracellular compartments, including the membranes of secretory granules in mast cells. This intracellular pool may be involved in sustained signaling or rapid mobilization to the cell surface upon stimulation.

-

Ligand-Induced Internalization: Upon activation by certain agonists, MrgX2 can be internalized from the cell surface via endocytosis and macropinocytosis. This process is important for signal desensitization and termination, as well as potentially initiating distinct downstream signaling events from endosomal compartments.

MrgX2 Signaling Pathways

Activation of the MrgX2 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins. The signaling pathways are multifaceted and can be ligand-dependent.

-

G Protein Coupling: MrgX2 couples to both Gq/11 and Gi proteins.

-

Gq/11 Pathway: This is the canonical pathway for mast cell degranulation. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, a key trigger for the fusion of secretory granules with the plasma membrane and the release of inflammatory mediators.

-

Gi Pathway: Coupling to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

-

Downstream Kinase Cascades: Beyond G protein activation, MrgX2 signaling engages several kinase pathways that are crucial for the synthesis and release of de novo synthesized mediators:

-

MAP Kinase (ERK, p38, JNK) Pathway: This pathway is involved in the transcription of pro-inflammatory cytokines and chemokines.

-

PI3K/AKT Pathway: This pathway plays a role in cell survival and the regulation of inflammatory responses.

-

-

β-Arrestin Recruitment: For some, but not all, ligands, MrgX2 activation leads to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, effectively terminating G protein-mediated signaling. However, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling cascades.

MrgX2 Antagonist Binding

The development of selective MrgX2 antagonists is a key therapeutic strategy for mitigating pseudo-allergic reactions and treating inflammatory skin diseases.

Agonist vs. Antagonist Binding Sites

Emerging evidence suggests that agonists and antagonists may not compete for the exact same binding pocket on the MrgX2 receptor. Molecular dynamics simulations and experimental data point towards distinct interaction sites:

-

Agonist Binding Site: Agonists are thought to preferentially interact with residues located in transmembrane domain 6 (TM6) and extracellular loop 3 (ECL3).

-

Antagonist Binding Site: In contrast, antagonists appear to predominantly bind to residues within transmembrane domain 2 (TM2) and transmembrane domain 7 (TM7). This suggests a potential for allosteric antagonism, where the antagonist binds to a site topographically distinct from the agonist binding site, inducing a conformational change in the receptor that prevents its activation.

However, some competitive antagonists are also believed to interact with some of the same key residues as agonists, such as Glu164, Phe170, Asp184, and Trp243.

Quantitative Data

MrgX2 Expression Levels

| Cell Type/Condition | Expression Metric | Value | Reference |

| MCTC (in vitro differentiated) | mRNA copy number | 17,565 per 5 ng total RNA | |

| MCT (in vitro differentiated) | mRNA copy number | 32 per 5 ng total RNA | |

| Lesional Skin (Indolent Systemic Mastocytosis) | MrgX2+ cells/mm² | 22.3 (median) | |

| Non-lesional Skin (Indolent Systemic Mastocytosis) | MrgX2+ cells/mm² | 5.2 (median) | |

| Healthy Control Skin | MrgX2+ cells/mm² | 2.9 (median) |

Antagonist Binding Affinities and Potencies

| Antagonist | Assay Type | Agonist | Cell Line/System | Value | Reference |

| Compound A | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | IC50: 1.8 nM | |

| Compound B | Calcium Mobilization | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | IC50: 2.1 nM | |

| (R)-ZINC-3573 | Cell Membrane Chromatography | - | MrgX2-CMC | Kd: 6.66 x 10⁻⁷ M | |

| MrgprX2 antagonist-6 (C9-6) | Competitive Binding | - | - | Ki: 58 nM | |

| Various Small Molecules | FLIPRTETRA | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | pIC50 values reported | |

| QWF | Functional Inhibition | Substance P, C48/80 | Mast Cells | Effective Antagonist |

Experimental Protocols

Immunohistochemistry for MrgX2 in Human Skin (Paraffin-Embedded)

References

Mrgprx2 in Dermatological Disorders: A Technical Overview of Expression, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor X2 (Mrgprx2) has emerged as a critical regulator of mast cell function in the skin, playing a pivotal role in the inflammatory processes of various dermatological disorders. This receptor, activated by a diverse range of endogenous and exogenous ligands, offers a promising, albeit complex, target for novel therapeutic interventions. This technical guide provides a comprehensive overview of Mrgprx2 expression and activity in skin diseases, detailed experimental protocols for its study, and a summary of its signaling pathways, designed to support ongoing research and drug development efforts in this field.

Quantitative Expression of Mrgprx2 in Skin Disorders

Recent studies have consistently demonstrated an upregulation of Mrgprx2 expression in the lesional skin of patients with several inflammatory skin conditions. This increased expression is often correlated with disease severity and mast cell infiltration, highlighting its potential as both a biomarker and a therapeutic target.[1][2][3][4] The following table summarizes key quantitative findings on Mrgprx2 expression in various skin disorders.

| Skin Disorder | Finding | Methodology | Reference |

| Chronic Spontaneous Urticaria (CSU) | An increased proportion of Mrgprx2-positive mast cells and elevated receptor expression levels have been observed in the skin of CSU patients.[5] Serum levels of Mrgprx2 were also found to be higher in patients with severe CSU (UAS7 ≥ 28) compared to healthy controls. | Immunohistochemistry, ELISA | |

| Atopic Dermatitis (AD) | There is an increased number of mast cells and elevated Mrgprx2 transcripts in the skin of AD patients compared to healthy individuals. Mast cells in AD skin biopsies show heightened expression of activation and degranulation markers. | Immunohistochemistry, qPCR, Single-cell suspension analysis | |

| Psoriasis | Mrgprx2 mRNA expression is reported to be higher in the itchy skin of psoriasis patients. An increased number of Mrgprx2-expressing cells that correlate with mast cell numbers has been observed in the skin lesions of mycosis fungoides, a type of cutaneous T-cell lymphoma with skin manifestations that can mimic psoriasis. | qPCR, Immunohistochemistry | |

| Rosacea | A higher expression of Mrgprx2/Mrgprb2 (the mouse ortholog) has been noted in the skin tissues of rosacea patients. Mast cells expressing Mrgprx2 in skin biopsies have been positively associated with symptoms in rosacea patients. | Immunohistochemistry | |

| Indolent Systemic Mastocytosis (ISM) | The number of Mrgprx2-expressing cells is significantly higher in lesional skin (median: 22.3 cells/mm²) compared to non-lesional skin (median: 5.2 cells/mm²) and healthy controls (median: 2.9 cells/mm²). | Immunohistochemistry | |

| Maculopapular Cutaneous Mastocytosis (MPCM) | Increased expression of Mrgprx2 has been observed in the skin lesions of patients with MPCM. | Immunohistochemistry |

Mrgprx2 Signaling Pathways in Mast Cells

Mrgprx2 activation in skin mast cells initiates a cascade of intracellular signaling events, leading to degranulation and the release of pro-inflammatory mediators. The signaling pathways are complex and can be ligand-dependent, exhibiting biased agonism.

G Protein-Dependent Signaling

Upon ligand binding, Mrgprx2 couples to heterotrimeric G proteins, primarily Gαi and Gαq, to initiate downstream signaling.

-

Gαq Pathway : Activation of Gαq leads to the stimulation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step for mast cell degranulation.

-

Gαi Pathway : The Gαi pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway also activates Phosphoinositide 3-kinase (PI3K), which is essential for granule discharge. Both the Gαi and Gαq pathways contribute to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, which are also involved in degranulation.

β-Arrestin-Mediated Signaling

In addition to G protein-mediated signaling, certain Mrgprx2 ligands can also recruit β-arrestins. This recruitment can lead to receptor internalization and desensitization, as well as the activation of distinct downstream signaling pathways, such as the ERK signaling pathway, independent of G protein activation. This phenomenon of biased agonism, where different ligands stabilize distinct receptor conformations that preferentially activate specific downstream pathways, adds another layer of complexity to Mrgprx2 function.

LysRS-MITF Signaling Pathway

A more recently elucidated pathway involves the Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF). Upon Mrgprx2 activation by ligands like substance P, LysRS translocates to the nucleus and activates MITF. Activated MITF, in turn, influences calcium influx and mast cell degranulation. Inhibition of this pathway has been shown to impair Mrgprx2-dependent degranulation, suggesting it as a potential therapeutic target.

Experimental Protocols for Studying Mrgprx2

Investigating the role of Mrgprx2 in skin disorders requires a range of specialized experimental techniques. The following section details the methodologies for key experiments cited in the literature.

Mast Cell Degranulation Assays

These assays are fundamental for assessing the functional activity of Mrgprx2 in response to various stimuli.

This colorimetric assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol:

-

Cell Preparation: Isolate human skin mast cells or use a suitable mast cell line (e.g., LAD2).

-

Pre-incubation: Pre-treat cells with inhibitors or vehicle for a specified time.

-

Stimulation: Challenge the cells with Mrgprx2 agonists (e.g., substance P, compound 48/80) or control buffer for 60 minutes at 37°C.

-

Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant.

-

Cell Lysis: Lyse the cell pellet to determine the total β-hexosaminidase content.

-

Enzymatic Reaction: Mix aliquots of the supernatant or cell lysate with a solution of 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer (pH 4.5). Incubate for 60 minutes at 37°C.

-

Measurement: Stop the reaction and measure the fluorescence to quantify the amount of released and total β-hexosaminidase.

-

Calculation: Express the percentage of β-hexosaminidase release relative to the total cellular content.

This assay quantifies the release of histamine (B1213489), a key mediator of allergic and inflammatory responses, from mast cell granules.

Protocol:

-

Cell Preparation and Stimulation: Follow steps 1-3 as described for the β-hexosaminidase release assay, with a typical stimulation time of 30 minutes at 37°C.

-

Sample Collection: Collect the supernatant after centrifugation.

-

Histamine Measurement: Measure the histamine content in the supernatants and cell lysates using an automated fluorescence method or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: Calculate the percentage of histamine release as: [(stimulated release - spontaneous release) / total histamine content] x 100.

References

- 1. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mas-related G protein-coupled receptor X2 and its activators in dermatologic allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance | springermedizin.de [springermedizin.de]

- 4. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis [mdpi.com]

The Role of MrgX2 Antagonists in Mitigating Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as a critical player in non-IgE-mediated mast cell activation, driving pseudo-allergic reactions to a wide array of compounds.[1][2] Activation of MrgX2 on mast cells triggers degranulation and the release of potent inflammatory mediators, most notably histamine (B1213489).[1] This has significant implications for drug development, as many therapeutic peptides and small molecules can inadvertently activate this receptor, leading to adverse reactions.[1][2] Consequently, the development of potent and selective MrgX2 antagonists is a key therapeutic strategy for preventing these hypersensitivity reactions and treating conditions associated with mast cell activation, such as chronic urticaria and atopic dermatitis. This technical guide provides an in-depth overview of MrgX2, its signaling pathway leading to histamine release, and the impact of its antagonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

MrgX2 Signaling Pathway and Histamine Release

MrgX2 is a G protein-coupled receptor (GPCR) expressed on mast cells and is activated by a structurally diverse range of cationic ligands, including neuropeptides like Substance P, certain drugs, and host defense peptides. Upon agonist binding, MrgX2 initiates a signaling cascade that culminates in mast cell degranulation and the release of histamine and other inflammatory mediators.

The signaling pathway involves two primary branches: a G protein-dependent pathway and a G protein-independent pathway mediated by β-arrestin. The canonical G protein-dependent pathway is crucial for degranulation and involves the activation of both Gαi and Gαq protein subunits. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation. Downstream of G protein activation, the PI3K/AKT and ERK1/2 signaling pathways are also engaged, further contributing to the degranulation process.

References

Unlocking a New Paradigm in Asthma Therapy: The Therapeutic Potential of MRGPRX2 Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asthma, a chronic inflammatory disease of the airways, continues to present significant therapeutic challenges, particularly in severe and non-allergic phenotypes. Emerging evidence points to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key player in the pathophysiology of asthma, mediating mast cell degranulation and neurogenic inflammation independent of the classical IgE/FcεRI pathway. This technical guide explores the therapeutic potential of targeting MRGPRX2 in asthma, providing a comprehensive overview of the underlying signaling mechanisms, preclinical evidence for MRGPRX2 antagonists, and detailed experimental protocols to facilitate further research in this promising area.

Introduction: The Role of MRGPRX2 in Asthma Pathophysiology

Traditionally, asthma has been predominantly viewed through the lens of IgE-mediated mast cell activation. However, a significant subset of patients responds poorly to conventional antihistamines and corticosteroids, highlighting the involvement of alternative inflammatory pathways. MRGPRX2, primarily expressed on mast cells and sensory neurons, has emerged as a critical receptor in orchestrating IgE-independent mast cell degranulation and neuro-immune interactions in the airways.[1][2][3]

MRGPRX2 is activated by a diverse array of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), eosinophil-derived proteins, and certain drugs.[1][4] In the context of asthma, the expression of MRGPRX2 is upregulated in the lung mast cells of asthmatic patients. Upon activation, MRGPRX2 triggers a signaling cascade leading to the release of a plethora of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines, which contribute to bronchoconstriction, airway hyperresponsiveness, and inflammation.

The MRGPRX2 Signaling Pathway in Mast Cells

The activation of MRGPRX2 by its agonists initiates a complex intracellular signaling cascade, primarily through the coupling to Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels, a critical step for mast cell degranulation. The pathway also involves the activation of downstream effectors such as protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the PI3K/AKT pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 3. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MrgX2 Antagonist-2 Ligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MrgX2) is a compelling therapeutic target primarily expressed on mast cells and sensory neurons. It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and drug-induced pseudo-allergic reactions.[1][2] Activation of MrgX2 by a wide range of cationic ligands, such as neuropeptides (e.g., Substance P), host defense peptides, and certain small molecule drugs, triggers mast cell degranulation and the release of inflammatory mediators.[3][4][5] Consequently, the identification and characterization of MrgX2 antagonists are of significant interest for the development of novel therapeutics to mitigate these responses.

This document provides detailed protocols for a competitive ligand binding assay to identify and characterize MrgX2 antagonists. It includes methodologies for both radioligand and fluorescent-based assays, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.

Data Presentation: Binding Affinities of MrgX2 Antagonists

The following table summarizes the binding affinities (IC50 and Ki values) of known MrgX2 antagonists determined from competitive binding assays. This data is essential for comparing the potency of different compounds.

| Compound | Assay Type | Labeled Ligand | Cell Line | IC50 (µM) | Ki (nM) | Reference |

| Compound C9 | β-hexosaminidase release | Substance P | RBL-MRGPRX2 | ~0.3 | - | |

| Compound C9 | Calcium mobilization | ZINC-3573 | HEK293-MRGPRX2 | - | 43 | |

| Compound C9-6 | Calcium mobilization | ZINC-3573 | HEK293-MRGPRX2 | - | 58 | |

| Quercetin | Calcium mobilization / Degranulation | - | - | - | - | |

| Piperine | Chromatography | Sinomenine hydrochloride | MRGPRX2-expressing cell membrane | - | - |

Note: The table is populated with representative data from the literature. Researchers should generate their own data for specific experimental conditions.

Experimental Protocols

A competitive ligand binding assay is a fundamental technique to determine the affinity of an unlabeled compound (antagonist) for a receptor by measuring its ability to compete with a labeled ligand (radioligand or fluorescent ligand) for binding to the receptor.

Preparation of Cell Membranes Expressing MrgX2

This protocol describes the preparation of crude cell membranes from a cell line stably overexpressing human MrgX2, such as HEK293 or CHO cells.

Materials:

-

HEK293 or CHO cells stably expressing human MrgX2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Scrapers

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors), ice-cold

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

-

Bradford assay reagent for protein quantification

Procedure:

-

Culture the MrgX2-expressing cells to confluency in appropriate culture flasks.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Add a small volume of ice-cold PBS and scrape the cells. Collect the cell suspension in a centrifuge tube.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

Materials:

-

MrgX2-expressing cell membranes

-

Radiolabeled ligand (e.g., [3H]-Substance P)

-

Unlabeled antagonist compounds at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Non-specific binding control (a high concentration of an unlabeled MrgX2 agonist, e.g., 10 µM Substance P)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Vacuum filtration manifold

-

Scintillation cocktail and scintillation counter

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add Assay Buffer.

-

Non-specific Binding (NSB): Add the non-specific binding control.

-

Competitive Binding: Add the unlabeled antagonist at various concentrations.

-

-

Add a fixed concentration of the radiolabeled ligand to all wells (typically at a concentration close to its Kd).

-

Add the MrgX2 membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Fluorescent Ligand Binding Assay

This method offers a non-radioactive alternative. A fluorescently labeled MrgX2 ligand is used, and the binding is often measured using fluorescence polarization (FP) or Förster resonance energy transfer (FRET). A recently developed fluorescent peptide probe based on Substance P can be utilized for screening MrgX2 ligands.

Materials:

-

MrgX2-expressing cell membranes or whole cells

-

Fluorescently labeled ligand (e.g., a fluorescent derivative of Substance P)

-

Unlabeled antagonist compounds at various concentrations

-

Assay Buffer

-

Black, low-binding 96- or 384-well microplates

-

A microplate reader capable of measuring fluorescence polarization or FRET

Procedure:

-

In a black microplate, add the unlabeled antagonist at various concentrations.

-

Add a fixed concentration of the fluorescently labeled ligand to all wells.

-

Add the MrgX2 membrane preparation or whole cells to all wells.

-

Incubate the plate for the desired time at room temperature, protected from light.

-

Measure the fluorescence polarization or FRET signal using a compatible plate reader. A decrease in the signal in the presence of the antagonist indicates displacement of the fluorescent ligand.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (NSB) counts from the total binding and the competitive binding counts.

-

Specific Binding = Total Binding - NSB

-

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the antagonist concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

K_i = IC_50 / (1 + ([L] / K_d))

-

Where:

-

[L] is the concentration of the labeled ligand used in the assay.

-

K_d is the equilibrium dissociation constant of the labeled ligand for the receptor.

-

-

Mandatory Visualizations

MrgX2 Signaling Pathway

Caption: MrgX2 receptor signaling pathway and point of antagonist inhibition.

Experimental Workflow for Competitive Ligand Binding Assay

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Development of an environmentally sensitive fluorescent peptide probe for MrgX2 and application in ligand screening of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for Functional Screening of Novel Mrgx2 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mas-related G protein-coupled receptor X2 (Mrgx2) is a significant therapeutic target, primarily expressed on mast cells and sensory neurons.[1][2] Its activation by a wide range of cationic molecules and peptides, including numerous FDA-approved drugs, can trigger degranulation and the release of inflammatory mediators, leading to pseudo-allergic or anaphylactoid reactions.[1][3][4] Consequently, the discovery of novel and potent Mrgx2 antagonists is a key strategy for mitigating these adverse drug reactions and treating mast cell-driven inflammatory diseases. This document provides detailed application notes and protocols for the functional screening of novel Mrgx2 antagonists.

Mrgx2 Signaling Pathways

Upon agonist binding, Mrgx2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The receptor primarily couples to both Gq/11 and Gi proteins.

-

Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a critical step for mast cell degranulation.

-

Gi Pathway: The Gi pathway activation is also implicated in Mrgx2 signaling, contributing to the overall cellular response.

-

PI3K/AKT Pathway: Downstream of G protein activation, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway can be engaged, further regulating mast cell degranulation.

-

β-Arrestin Recruitment: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), Mrgx2 recruits β-arrestins. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. DSpace [repository.upenn.edu]